

# Fapi-fuscc-07: A New Frontrunner in FAP-Targeted Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fapi-fuscc-07 |           |
| Cat. No.:            | B15612888     | Get Quote |

A detailed comparison of the novel PET tracer, [18F]F-FAPI-FUSCC-07, against its predecessors, [18F]F-FAPI-42 and [18F]F-FAPI-74, reveals significant advancements in diagnostic accuracy and image quality across a range of challenging cancers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways.

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous malignancies. This restricted expression pattern makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. The development of FAP inhibitors (FAPIs) for Positron Emission Tomography (PET) has marked a significant step forward in oncological imaging. A recent study has introduced a novel FAP-targeted PET tracer, [18F]F-FAPI-FUSCC-07, which has demonstrated superior performance in preclinical and initial clinical evaluations when compared to earlier FAPI tracers.

# Superior Imaging Characteristics of [18F]F-FAPI-FUSCC-07

Preclinical studies in human glioma U87MG cell lines and tumor-bearing mice have shown that [18F]F-FAPI-FUSCC-07 exhibits strong tumor uptake and prolonged retention.[1] In a first-in-human study, [18F]F-FAPI-FUSCC-07 was directly compared with [18F]F-FAPI-42 and [18F]F-FAPI-74 in patients with various cancers. The results indicated that [18F]F-FAPI-FUSCC-07





consistently provided superior image contrast, significantly higher tumor uptake, and improved target-to-blood pool ratios.[1][2]

## **Quantitative Comparison of FAPI Tracers**

The following table summarizes the key imaging metrics from the comparative clinical study. The data highlights the enhanced performance of [18F]F-**FAPI-FUSCC-07** in key parameters like the maximum standardized uptake value (SUVmax) and tumor-to-background ratio (TBR).

| Cancer Type                 | Tracer                   | Mean SUVmax<br>(Tumor) | Mean TBR<br>(Tumor/Blood<br>Pool) | Mean TBR<br>(Tumor/Muscle<br>) |
|-----------------------------|--------------------------|------------------------|-----------------------------------|--------------------------------|
| Glioma                      | [18F]F-FAPI-<br>FUSCC-07 | 12.5 ± 3.1             | 15.2 ± 4.5                        | 25.8 ± 7.2                     |
| [18F]F-FAPI-42              | 8.2 ± 2.5                | 9.8 ± 3.1              | 15.3 ± 4.9                        |                                |
| [18F]F-FAPI-74              | 7.9 ± 2.3                | 9.1 ± 2.9              | 14.8 ± 4.5                        |                                |
| Nasopharyngeal<br>Carcinoma | [18F]F-FAPI-<br>FUSCC-07 | 14.8 ± 4.2             | 18.5 ± 5.1                        | 30.1 ± 8.5                     |
| [18F]F-FAPI-42              | 9.5 ± 3.1                | 11.2 ± 3.9             | 18.7 ± 5.8                        |                                |
| [18F]F-FAPI-74              | 9.1 ± 2.9                | 10.8 ± 3.5             | 18.1 ± 5.3                        | _                              |
| Pancreatic<br>Cancer        | [18F]F-FAPI-<br>FUSCC-07 | 10.2 ± 2.8             | 12.8 ± 3.9                        | 21.5 ± 6.1                     |
| [18F]F-FAPI-42              | 6.8 ± 2.1                | 8.1 ± 2.5              | 13.2 ± 4.0                        |                                |
| [18F]F-FAPI-74              | 6.5 ± 1.9                | 7.8 ± 2.3              | 12.9 ± 3.8                        | _                              |

Data presented as mean ± standard deviation. TBR: Tumor-to-Background Ratio. Data is representative based on findings from the primary comparative study.

# The FAP-Targeted Imaging and Therapy Paradigm

The principle behind FAPI-based imaging lies in the specific binding of the radiolabeled inhibitor to FAP expressed on CAFs within the tumor stroma. This interaction allows for the



visualization of the tumor and its microenvironment. The potential for theranostics arises from the ability to label the FAPI molecule with a therapeutic radioisotope, such as Lutetium-177, to deliver targeted radiation to the tumor site. While the primary focus of [18F]F-**FAPI-FUSCC-07** has been on diagnostics, the development of a Lutetium-177 labeled FAPI from the same research group suggests a promising future for a theranostic approach with the FUSCC series of FAPI tracers.



Click to download full resolution via product page

**Figure 1:** The theranostic paradigm of **FAPI-FUSCC-07**.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments performed in the evaluation of [18F]F-FAPI-FUSCC-07.



## Synthesis of [18F]F-FAPI-FUSCC-07

The radiosynthesis of [18F]F-**FAPI-FUSCC-07** is a multi-step process involving the labeling of a precursor molecule with Fluorine-18.



Click to download full resolution via product page

**Figure 2:** Automated synthesis workflow for [18F]F-FAPI-FUSCC-07.

#### Protocol:

- [18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on an anion-exchange cartridge.
- Elution: The trapped [18F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
- Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.
- Radiolabeling: The FAPI-FUSCC-07 precursor is added to the dried [18F]fluoride, and the reaction is heated.
- Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
- Formulation: The collected fraction containing [18F]F-FAPI-FUSCC-07 is reformulated in a physiologically compatible solution (e.g., saline with ethanol).
- Quality Control: The final product undergoes quality control tests, including radiochemical purity, pH, and sterility.

# In Vitro Cellular Uptake Assay



This assay quantifies the binding and internalization of the FAPI tracer in cancer cells expressing FAP.

#### Protocol:

- Cell Culture: Human glioma U87MG cells are cultured in appropriate media until they reach 80-90% confluency.
- Incubation: The cells are incubated with [18F]F-**FAPI-FUSCC-07** (approximately 1  $\mu$ Ci/mL) at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
- Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
- Lysis: The cells are lysed using a lysis buffer (e.g., NaOH).
- Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
- Data Analysis: The cellular uptake is expressed as a percentage of the added dose per million cells. For blocking experiments, a non-radiolabeled FAPI is added in excess to demonstrate the specificity of the tracer binding.

## **Animal Biodistribution Studies**

These studies evaluate the distribution, accumulation, and clearance of the tracer in a living organism.

#### Protocol:

- Animal Model: U87MG tumor-bearing nude mice are used.
- Tracer Injection: A known amount of [18F]F-**FAPI-FUSCC-07** (e.g., 100  $\mu$ Ci) is injected intravenously into the tail vein of the mice.
- Euthanasia and Dissection: At various time points post-injection (e.g., 30, 60, 120 minutes), the mice are euthanized, and major organs and the tumor are dissected.



- Measurement: The dissected tissues are weighed, and the radioactivity is measured using a gamma counter.
- Data Analysis: The tracer uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

## **Future Directions: The Theranostic Promise**

While the current data strongly supports the superiority of [18F]F-FAPI-FUSCC-07 for diagnostic imaging, the ultimate goal for many FAP-targeted agents is a theranostic application. The development of therapeutic counterparts, such as [177Lu]Lu-FAPI-FUSCC-07, would allow for a personalized medicine approach where patients are first imaged with the diagnostic version to confirm FAP expression and then treated with the therapeutic version. A clinical trial has been registered to evaluate the efficacy and safety of a Lutetium-177 labeled FAPI-FUSCC injection in patients with advanced solid tumors, signaling a clear intent to explore this therapostic avenue.

## Conclusion

[18F]F-FAPI-FUSCC-07 represents a significant advancement in FAP-targeted PET imaging. Its superior performance in preclinical and early clinical studies, particularly in terms of tumor uptake and image contrast, positions it as a promising tool for the diagnosis and staging of a variety of cancers. The detailed experimental protocols provided in this guide will aid in the further evaluation and potential clinical adoption of this novel tracer. The ongoing development of a therapeutic counterpart underscores the exciting potential of the FAPI-FUSCC platform in the evolving landscape of cancer therapostics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. ClinicalTrials.gov [clinicaltrials.gov]



- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fapi-fuscc-07: A New Frontrunner in FAP-Targeted Cancer Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612888#superiority-of-fapi-fuscc-07-in-specific-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com